ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
Overview
Description
Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a useful research compound. Its molecular formula is C17H18O5 and its molecular weight is 302.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.11542367 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a complex organic compound with significant biological activities. It is characterized by its unique molecular structure, which includes a tetrahydrocyclopenta[c]chromene core. This compound has garnered attention for its potential therapeutic effects, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C23H22O5
- Molecular Weight : 378.4 g/mol
- CAS Number : 307548-84-1
The compound is an ester derived from acetic acid and a hydroxyl group attached to a chromene derivative. Its structure contributes to various biological activities, making it a subject of extensive research.
Biological Activities
This compound exhibits several biological activities:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. Studies indicate that this compound can reduce oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
- Anti-inflammatory Effects : Research suggests that this compound can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activities against various bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antioxidant Mechanism : In a study involving C. elegans as a model organism, this compound was found to significantly decrease reactive oxygen species (ROS) levels and increase antioxidant enzyme activities (SOD and CAT) at concentrations as low as 10 μg/mL .
- Anti-inflammatory Pathways : The compound demonstrated an ability to downregulate the expression of pro-inflammatory cytokines in macrophages exposed to lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : this compound exhibited notable antimicrobial activity against several bacterial strains in vitro. The minimum inhibitory concentration (MIC) values were determined for various pathogens .
Properties
IUPAC Name |
ethyl 2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-3-20-15(18)9-21-14-8-7-12-11-5-4-6-13(11)17(19)22-16(12)10(14)2/h7-8H,3-6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJSPMAEMAADOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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